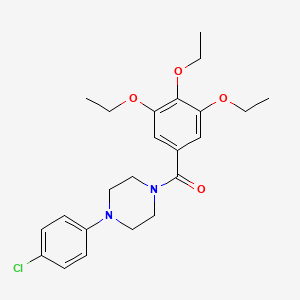![molecular formula C25H27N3O B5177334 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B5177334.png)
4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide, also known as MTT assay, is a widely used method in the field of cell biology and biochemistry. This assay is used to measure cell viability and proliferation, which is an important tool for drug discovery and toxicology studies.
作用機序
4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay measures the activity of mitochondrial dehydrogenases in living cells. The 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide reagent enters the cells and is reduced by the mitochondrial dehydrogenases to form formazan. The amount of formazan produced is proportional to the number of viable cells in the culture. The formazan is then dissolved in organic solvents and measured spectrophotometrically.
Biochemical and Physiological Effects
4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay is a non-invasive method that does not affect the cells being tested. The reduction of 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide to formazan is a metabolic process that occurs in living cells. The formazan produced is insoluble in water and does not affect the cells being tested. The 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay is a reliable and accurate method for measuring cell viability and proliferation.
実験室実験の利点と制限
4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay has several advantages over other methods of measuring cell viability and proliferation. It is a quick and easy method that can be used to screen large numbers of compounds. It is also a non-invasive method that does not affect the cells being tested. However, 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay has some limitations. It cannot distinguish between live and dead cells, and it can be affected by factors such as temperature, pH, and the presence of other compounds in the culture medium.
将来の方向性
For 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay include the development of new 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide analogs that are more sensitive and specific, the optimization of assay conditions to improve accuracy and reproducibility, and the combination of 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay with other methods to provide more comprehensive information about cell viability and proliferation.
合成法
The synthesis of 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide) with living cells. 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide is reduced to formazan, which is insoluble in water and can be dissolved in organic solvents. The amount of formazan produced is proportional to the number of viable cells in the culture.
科学的研究の応用
4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay is widely used in cell biology and biochemistry research. It is used to evaluate the cytotoxicity of drugs and chemicals, as well as to measure the proliferation of cells. This assay is also used to study the effects of various factors on cell viability, such as radiation, temperature, and pH. 4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide assay is a valuable tool for drug discovery and toxicology studies, as it allows researchers to screen large numbers of compounds quickly and efficiently.
特性
IUPAC Name |
4-tert-butyl-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-17-8-6-7-9-22(17)27-28-23-15-14-21(16-18(23)2)26-24(29)19-10-12-20(13-11-19)25(3,4)5/h6-16H,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPDAODYKIZDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201039189 |
Source


|
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332414-54-7 |
Source


|
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-benzyl-4-piperidinecarboxylate](/img/structure/B5177259.png)
![4-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5177261.png)
![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5177270.png)
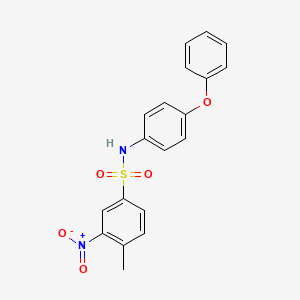
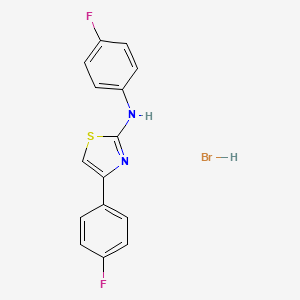
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5177296.png)
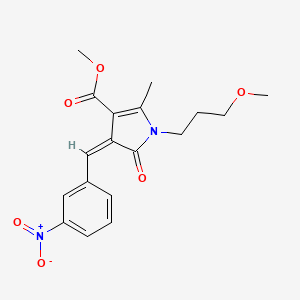
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177316.png)
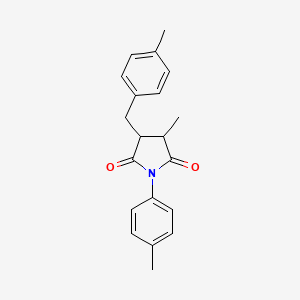
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5177325.png)
![1-[1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinyl]-1-propanone](/img/structure/B5177327.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5177344.png)
